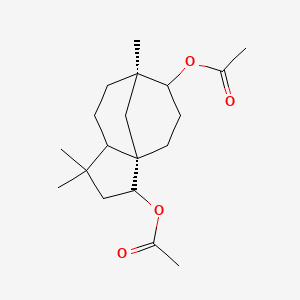
Clovanediol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clovanediol, diacetate is an organic compound with the chemical formula C19H30O4 and a molecular weight of 322.44 g/mol . It is a white crystalline solid that is soluble in solvents such as ethanol, ether, and chloroform . This compound is used as an intermediate in the synthesis of organic compounds and as a component in pesticides for controlling fungi and pests on crops .
Preparation Methods
Clovanediol, diacetate can be synthesized through two primary methods :
Reduction Acylation of Aromatic Hydrocarbons: This method involves the reduction acylation of aromatic hydrocarbons such as safrole.
Esterification of Geraniol: This method involves the esterification reaction of geraniol with acetic anhydride.
Chemical Reactions Analysis
Clovanediol, diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Clovanediol, diacetate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides for agricultural purposes.
Mechanism of Action
The mechanism of action of Clovanediol, diacetate involves its interaction with specific molecular targets and pathways . It can inhibit the growth of fungi by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to induce apoptosis in fungal cells .
Comparison with Similar Compounds
Clovanediol, diacetate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include:
Clovanediol: The non-acetylated form of this compound.
Artemisene: A sesquiterpenoid with similar antifungal properties.
Turmerone: Another sesquiterpenoid with biological activities.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C19H30O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(1S,8R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate |
InChI |
InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14?,15?,16?,18-,19+/m1/s1 |
InChI Key |
ILEDHMVFQOCEJU-KHBYOQIMSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@]23C[C@]1(CCC2C(CC3OC(=O)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

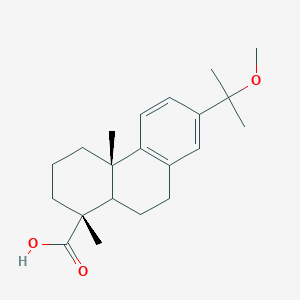
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
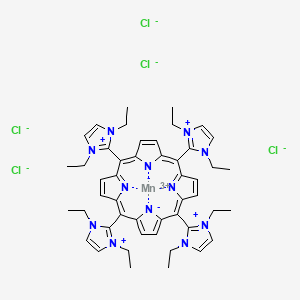
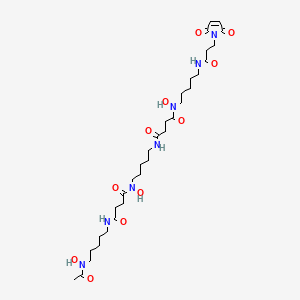
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
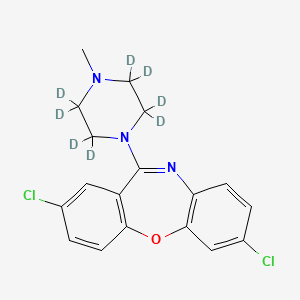
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)

![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)

